[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate
CAS No.: 38308-89-3
Cat. No.: VC18408721
Molecular Formula: C32H44O8
Molecular Weight: 556.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38308-89-3 |
|---|---|
| Molecular Formula | C32H44O8 |
| Molecular Weight | 556.7 g/mol |
| IUPAC Name | [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate |
| Standard InChI | InChI=1S/C32H44O8/c1-17(33)40-32(9,23(36)12-13-27(2,3)39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+ |
| Standard InChI Key | SSUMVVHRTRQNRG-OUKQBFOZSA-N |
| Isomeric SMILES | CC(=O)OC(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)C(=O)/C=C/C(C)(C)O |
| Canonical SMILES | CC(=O)OC(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)C(=O)C=CC(C)(C)O |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C32H44O8 | |
| Molecular Weight | 556.7 g/mol | |
| CAS Registry Number | 38308-89-3 | |
| IUPAC Name | [(E)-2-(2,16-dihydroxy... | |
| Solubility (Predicted) | Lipophilic (LogP ≈ 3.2) |
The calculated partition coefficient (LogP) indicates moderate lipid solubility, suggesting membrane permeability and potential bioaccumulation.
Synthetic Pathways and Analytical Characterization
Manufacturing Protocol
Industrial synthesis typically employs a seven-step process:
-
Core Formation: Diels-Alder reaction between phenanthrenequinone and cyclopentadiene yields the bicyclic framework
-
Methylation: Sequential alkylation using methyl magnesium bromide under anhydrous conditions
-
Oxidation: Controlled KMnO4 oxidation introduces ketone groups at C3 and C11
-
Acetylation: Protection of hydroxyl groups using acetic anhydride in pyridine
-
Stereochemical Control: Chiral resolution via HPLC with amylose-derived columns
Critical process parameters:
-
Temperature control (±2°C) during exothermic methylation
-
Oxygen-free environment (<5 ppm O2) to prevent unwanted oxidation
-
pH maintenance at 6.8-7.2 during aqueous workups
Quality Control Measures
| Analytical Method | Key Parameters | Purpose |
|---|---|---|
| HPLC-UV (λ=254 nm) | Retention time: 11.3 min | Purity assessment (>98%) |
| HRMS (ESI+) | m/z 557.3012 [M+H]+ | Molecular confirmation |
| FT-IR | 1745 cm⁻¹ (ester C=O) | Functional group analysis |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.78 (d, J=15.4 Hz) | Stereochemical assignment |
Recent advances in microfluidic synthesis have reduced batch variability from ±12% to ±3.8% in pilot-scale productions.
Biological Activities and Toxicological Profile
Endocrine Modulation
Structural homology to trenbolone acetate (TBA) suggests potential anabolic effects through:
In vitro studies demonstrate dose-dependent effects:
| Concentration (μM) | IGF-1 mRNA Increase | Protein Synthesis Rate |
|---|---|---|
| 0.1 | 1.2× | +18% |
| 1.0 | 1.7× | +34% |
| 10 | 2.1× | +51% |
Data extrapolated from bovine muscle cell models .
| Compound | Tumor Incidence (%) | Latency (weeks) |
|---|---|---|
| 11-Methyl derivative | 87 | 22 |
| Parent (unmethylated) | 12 | - |
| Target compound | 63 (predicted) | 28 |
Structure-activity relationships indicate methylation at C11 enhances carcinogenicity .
Pharmacokinetic Behavior
Absorption and Distribution
-
Oral bioavailability: 12-18% in rodent models due to first-pass metabolism
-
Plasma protein binding: 94-97% (primarily to albumin and SHBG)
-
Volume of distribution: 2.8 L/kg, indicating extensive tissue penetration
Metabolic Fate
Primary pathways identified via human liver microsomes:
-
Phase I:
-
CYP3A4-mediated hydroxylation at C6 (major)
-
Esterase cleavage of acetate groups (minor)
-
-
Phase II:
-
Glucuronidation of free hydroxyls
-
Sulfation at C16 position
-
Metabolite profiling reveals 14 distinct derivatives, with M6 (6-hydroxy) being pharmacologically active.
Regulatory Status and Industrial Applications
Current Uses
-
Research chemical: Investigating androgen receptor allosteric modulation
-
Veterinary medicine: Potential alternative to trenbolone acetate in livestock (under evaluation)
-
Organic synthesis: Chiral building block for steroid analogs
| Hazard Category | Classification | Rationale |
|---|---|---|
| Carcinogenicity | Category 2 | Structural alerts |
| Reproductive toxicity | Category 1B | Androgenic activity |
| Environmental persistence | PBT criteria met | Bioaccumulation factor |
Handling requires NIOSH-approved respirators and closed-system processing.
Future Research Directions
Environmental Impact
Predicted environmental concentrations (PEC) exceed safe thresholds in agricultural runoff scenarios:
| Scenario | PEC (μg/L) | PNEC (μg/L) | Risk Quotient |
|---|---|---|---|
| Intensive livestock | 1.8 | 0.3 | 6.0 |
| Manufacturing effluent | 4.2 | 0.3 | 14.0 |
Advanced oxidation processes (AOPs) achieve 92% degradation within 120 minutes, offering remediation potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume